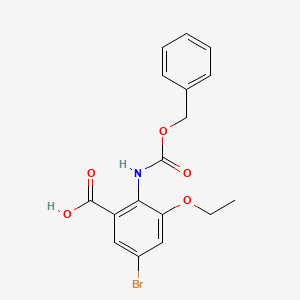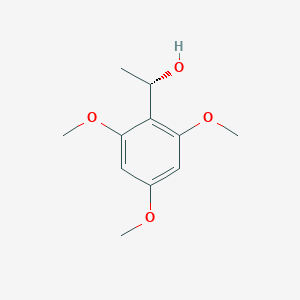
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. It is characterized by the presence of three methoxy groups attached to a phenyl ring and an ethan-1-ol moiety. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.
Methoxylation: Introduction of methoxy groups at the 2, 4, and 6 positions of the phenyl ring. This can be achieved through electrophilic aromatic substitution using methanol and an acid catalyst.
Chiral Reduction: The key step involves the reduction of a ketone intermediate to form the chiral alcohol. This is often achieved using chiral catalysts or reagents such as borane complexes or chiral oxazaborolidine catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Methoxylation: Utilizing continuous flow reactors to introduce methoxy groups efficiently.
Chiral Catalysis: Employing robust and scalable chiral catalysts to ensure high enantioselectivity and yield.
Purification: Advanced purification techniques such as crystallization and chromatography to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which (S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, leading to modulation of their activity.
Pathways: Involvement in biochemical pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(2,4,6-Trimethoxyphenyl)ethan-1-one: The ketone derivative.
1-(2,4,6-Trimethoxyphenyl)ethane: The fully reduced alkane derivative.
Uniqueness
(S)-1-(2,4,6-Trimethoxyphenyl)ethan-1-ol is unique due to its specific (S)-configuration, which imparts distinct biological and chemical properties compared to its enantiomer and other derivatives. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(1S)-1-(2,4,6-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H16O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7,12H,1-4H3/t7-/m0/s1 |
InChI-Schlüssel |
OSDJJQHSRCSLPC-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=C(C=C1OC)OC)OC)O |
Kanonische SMILES |
CC(C1=C(C=C(C=C1OC)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


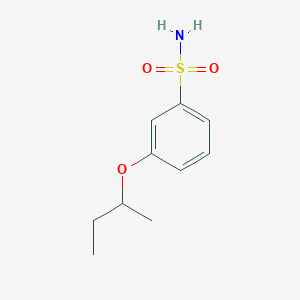
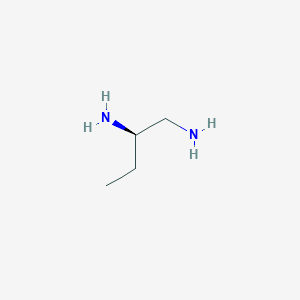
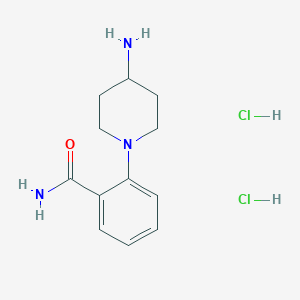
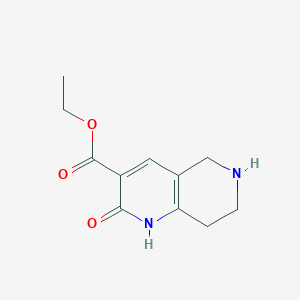
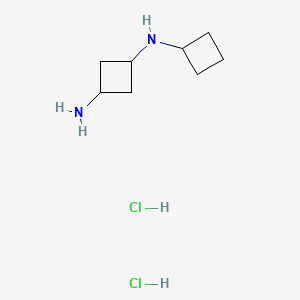
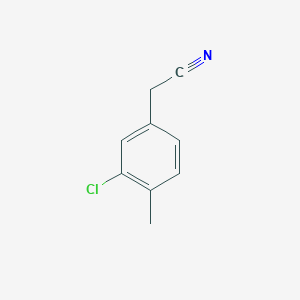

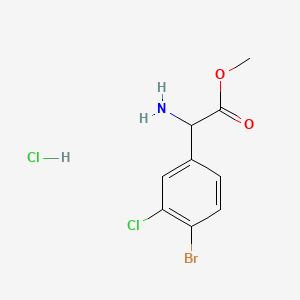
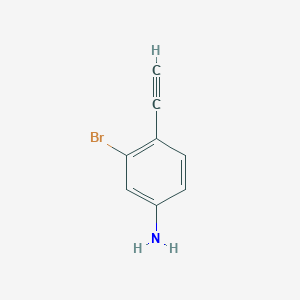
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13504693.png)
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13504695.png)
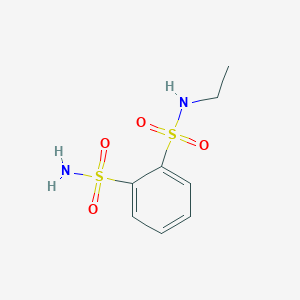
![tert-butyl 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13504716.png)
